6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, a triazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the triazole ring and the nitrophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrophenyl group or other reducible moieties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-3-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one: Similar structure with a different position of the nitro group.
6-methoxy-3-[5-(3-aminophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12N4O5 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
6-methoxy-3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N4O5/c1-26-13-5-6-15-11(8-13)9-14(18(23)27-15)17-19-16(20-21-17)10-3-2-4-12(7-10)22(24)25/h2-9H,1H3,(H,19,20,21) |
InChI Key |
RJRZBYCLTZQIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.